1h-Pyrazolo[3,4-b]pyrazin-3-amine - 81411-64-5

1h-Pyrazolo[3,4-b]pyrazin-3-amine

Catalog Number: EVT-310265
CAS Number: 81411-64-5
Molecular Formula: C5H5N5
Molecular Weight: 135.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes have been explored for the preparation of 1H-pyrazolo[3,4-b]pyrazin-3-amine and its derivatives. One common approach involves the condensation of substituted pyrazole-3,4-diamines with α-ketoacids or their derivatives, typically under acidic conditions. [] Another method involves the cyclization of appropriately substituted pyrazole-3-amines with α-haloketones or α-ketoaldehydes. [] Furthermore, multicomponent reactions employing readily available starting materials, such as aldehydes, alkynes, and 3-methyl-1-phenyl-1H-pyrazol-5-amine, have been reported for the efficient synthesis of phenyl-1H-pyrazolo[3,4-b]pyridine derivatives. [] The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyrazin-3-amine can undergo various chemical transformations, including electrophilic aromatic substitution reactions, nucleophilic aromatic substitution reactions, and metal-catalyzed cross-coupling reactions. The amino group can be readily functionalized through acylation, alkylation, and sulfonylation reactions, providing access to a diverse array of derivatives. [] These reactions enable the fine-tuning of the physicochemical properties and biological activities of 1H-pyrazolo[3,4-b]pyrazin-3-amine derivatives, making them attractive scaffolds for medicinal chemistry research.

Mechanism of Action

The mechanism of action of 1H-pyrazolo[3,4-b]pyrazin-3-amine derivatives varies depending on the specific biological activity under investigation and the target protein or pathway involved. For instance, some derivatives have been reported to act as kinase inhibitors, interfering with the phosphorylation of target proteins involved in cell signaling pathways. [, ] Others have exhibited inhibitory activity against enzymes like phosphodiesterase 4 (PDE4), leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which can modulate inflammatory responses. [] The precise mechanism of action often involves binding to the active site of the target protein and modulating its activity through competitive inhibition or allosteric regulation.

Physical and Chemical Properties Analysis

The physicochemical properties of 1H-pyrazolo[3,4-b]pyrazin-3-amine derivatives are influenced by the nature and position of substituents on the heterocyclic core. These properties, including solubility, lipophilicity, and hydrogen bonding capacity, play a crucial role in determining the pharmacokinetic and pharmacodynamic profiles of these compounds. For example, increasing the lipophilicity of a derivative may enhance its cell permeability and improve its bioavailability. [] Computational methods, such as quantitative structure-activity relationship (QSAR) studies, can be employed to predict and optimize the physicochemical properties of these compounds for specific applications.

Applications
  • Anticancer Agents: Several derivatives have shown promising anticancer activity against various cancer cell lines, including leukemia, prostate cancer, and breast cancer. [, , , ] Mechanisms of action include inhibition of cyclin-dependent kinases (CDKs), induction of cell cycle arrest, and promotion of apoptosis.
  • Antiviral Agents: Certain derivatives have exhibited antiviral activity against viruses like Zika virus and HIV. [, , ] They target viral enzymes such as reverse transcriptase, inhibiting viral replication.
  • Anti-inflammatory Agents: Some derivatives have demonstrated anti-inflammatory activity, primarily through the inhibition of PDE4, leading to increased cAMP levels and modulation of inflammatory pathways. []
  • Neurological Disorders: Derivatives have been investigated for their potential in treating neurodegenerative diseases like Parkinson's disease. [] They act as antagonists for adenosine receptors (A2A and A1), which are implicated in motor control and other neurological functions.

Compound Description: This compound is a derivative of 1H-pyrazolo[3,4-b]pyrazin-3-amine and was the subject of a crystal structure analysis. [] The study investigated its molecular geometry and intermolecular interactions in the solid state.

Relevance: This compound shares the core 1H-pyrazolo[3,4-b]pyrazine structure with 1H-pyrazolo[3,4-b]pyrazin-3-amine. It differs by the presence of a phenyl group at position 1, a methyl group at position 3, a 4,5-dihydro-1H-imidazol-2-yl substituent at position 5, and an amine group at position 6. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. [] It exhibits potent anti-inflammatory activity both in vitro and in vivo while demonstrating a significantly reduced emetogenic profile compared to first and second-generation PDE4 inhibitors.

Relevance: While EPPA-1 is based on a 1H-pyrazolo[3,4-b]pyridine core, its structural similarity to 1H-pyrazolo[3,4-b]pyrazin-3-amine lies in the shared pyrazolopyridine moiety, highlighting the importance of this structural feature for potential biological activity. []

N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides

Compound Description: This group of compounds represents a series of highly active and selective serum and glucocorticoid regulated kinase 1 (SGK1) inhibitors. [] These compounds were developed through virtual screening and medicinal chemistry optimization.

Relevance: This series shares the 1H-pyrazolo[3,4-b]pyrazine core with 1H-pyrazolo[3,4-b]pyrazin-3-amine. The key difference lies in the presence of a phenylsulfonamide substituent at position 6 of the core structure, which is crucial for their SGK1 inhibitory activity. []

1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones

Compound Description: This series of compounds, including 1,3-dimethyl-5a,6a,7,8-tetrahydro-1H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazin-5(4H)-one (15), was synthesized from D,L-α-amino acids and 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. []

Relevance: These compounds share the pyrazolo[3,4-b]pyrazine core with 1H-pyrazolo[3,4-b]pyrazin-3-amine, highlighting the versatility of this core structure as a starting point for the synthesis of diverse heterocyclic compounds. []

1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Derivatives

Compound Description: This class of compounds, exemplified by compounds 6 and 13, shows low micromolar antiviral activity against the Zika virus (ZIKV). [] These compounds were developed as part of a structure-activity relationship (SAR) study exploring different substitution patterns around the central 1H-pyrazolo[3,4-d]pyrimidine scaffold.

Relevance: Although based on a different pyrazolopyrimidine core, the 1,3-disubstituted 1H-pyrazolo[3,4-d]pyrimidine-amine derivatives share structural similarities with 1H-pyrazolo[3,4-b]pyrazin-3-amine, particularly the presence of the pyrazole and an amino group, suggesting potential bioisosteric relationships and avenues for further investigation. []

Compound Description: This class of compounds was synthesized using a one-pot, three-component reaction catalyzed by magnetically separable graphene oxide anchored sulfonic acid (Fe3O4–GO–SO3H) nanoparticles. [] This reaction involved 1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, 3-oxo-3-(pyridin-3-yl)propanenitrile, and aldehydes in a choline chloride (ChCl)/glycerol deep eutectic solvent under microwave irradiation.

Relevance: Although structurally distinct from 1H-pyrazolo[3,4-b]pyrazin-3-amine, the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles utilizes a key intermediate, 1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, highlighting the synthetic versatility of the pyrazolopyridine scaffold. []

Compound Description: This series of compounds was synthesized using a [BMIM]BF4 mediated multi-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine, 5,5-dimethylcyclohexane-1,3-diones, and 1H-pyrazole-5-carbaldehydes. [] The synthesized derivatives were evaluated for their cytotoxic potential against HeLa and DU145 cells.

Relevance: While structurally different from 1H-pyrazolo[3,4-b]pyrazin-3-amine, the synthesis of Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones highlights the synthetic utility of pyrazole building blocks and their ability to be incorporated into diverse heterocyclic frameworks. []

5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives

Compound Description: 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is a key intermediate in the synthesis of GSK-3 inhibitors. [] Its derivatives have been explored for their potential therapeutic applications.

Relevance: Both 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and 1H-pyrazolo[3,4-b]pyrazin-3-amine belong to the pyrazolopyridine class of compounds, sharing the core pyrazolopyridine structure and an amino group at position 3. [] This structural similarity underscores the significance of the pyrazolopyridine scaffold in medicinal chemistry.

Compound Description: This group of compounds, synthesized from substituted puerarin and guanidine or 3-amino-5-hydroxypyrazole, exhibited promising anticancer activities against human leukemia cells (K562) and human prostate cancer cells (PC-3). []

Relevance: The inclusion of 1H-pyrazolo[3,4-b]pyridine moiety within these C-glycosides highlights its potential as a pharmacophore in medicinal chemistry and draws a connection to the broader family of pyrazolo-fused heterocycles, including 1H-pyrazolo[3,4-b]pyrazin-3-amine. []

5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Compound Description: This compound was studied for its crystal structure and intermolecular interactions. [] The analysis revealed a planar pyrazolopyridine ring system and the presence of N—H⋯N hydrogen bonds in the crystal lattice.

Relevance: Sharing the core pyrazolopyridine structure and an amino group at position 3, 5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine exhibits clear structural similarity to 1H-pyrazolo[3,4-b]pyrazin-3-amine, further emphasizing the relevance of the pyrazolopyridine scaffold in heterocyclic chemistry. []

Compound Description: These dyes were synthesized by diazotizing 1H-pyrazolo[3,4-b]quinoline-3-amine and coupling it with various N-substituted aniline derivatives. [] They demonstrated good dyeing performance on Nylon-66 and polyester fibers, showcasing their potential application in the textile industry.

Relevance: These dyes showcase the use of a pyrazoloquinoline scaffold, similar to the pyrazolopyrazine core in 1H-pyrazolo[3,4-b]pyrazin-3-amine, in developing functional materials and illustrate the potential of these heterocyclic systems beyond medicinal chemistry applications. []

Substituted N-cycloalkylmethyl -1H- pyrazolo[3,4-b]quinolin-4-amine

Compound Description: This group of compounds acts as cGMP-phosphodiesterase inhibitors and shows potential for treating heart failure, hypertension, nitrate-induced tolerance, angina, congestive heart failure, and myocardial infarction. []

Relevance: Although based on a pyrazoloquinoline scaffold, the substituted N-cycloalkylmethyl -1H-pyrazolo[3,4-b]quinolin-4-amines share structural similarities with 1H-pyrazolo[3,4-b]pyrazin-3-amine, particularly in their fused tricyclic ring systems and the presence of an amine substituent, suggesting potential bioisosteric relationships and avenues for further exploration. []

Substituted N-arylmethyl and heterocyclyl-methyl-1H-pyrazolo[3,4-b]quinolin-4-amine

Compound Description: These compounds are cGMP-phosphodiesterase inhibitors with therapeutic potential against heart failure, hypertension, nitrate-induced tolerance, angina, congestive heart failure, and myocardial infarction. []

Relevance: While these compounds utilize a pyrazoloquinoline core, their structural resemblance to 1H-pyrazolo[3,4-b]pyrazin-3-amine, particularly the shared tricyclic ring system and amine substitution, suggests potential bioisosteric relationships and opportunities for further research. []

4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines

Compound Description: This group of compounds exhibits significant anticancer activity by arresting the cell cycle and inducing apoptosis through inhibition of cyclin-dependent kinases CDK2 and/or CDK9. []

Relevance: These compounds highlight the versatility of the pyrazolopyridine scaffold, closely related to the core structure of 1H-pyrazolo[3,4-b]pyrazin-3-amine, in developing potent anticancer agents. [] Their mechanism of action involving cell cycle and apoptosis regulation underscores the potential therapeutic relevance of targeting these pathways.

4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines

Compound Description: Initially proposed as products of an L-proline-catalyzed multicomponent reaction, these compounds were later identified as 4,4-(phenyl-methylene)-bis-(3-methyl-1-phenylpyrazol-5-oles). [] Actual 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines can be synthesized through alternative methods and are intermediates for synthesizing fully aromatic 1H-pyrazolo[3,4-b]quinolines.

Relevance: These compounds underscore the challenges and importance of accurate compound identification in chemical synthesis. [] Although structurally distinct from 1H-pyrazolo[3,4-b]pyrazin-3-amine, they are relevant as they highlight the need for careful analysis and characterization in the development and study of novel heterocyclic compounds.

1H-Pyrazolo[3,4-d]pyrimidin-6-amine derivatives

Compound Description: This group of compounds acts as dual adenosine A2A and A1 receptor antagonists, showing potential as anti-Parkinson's disease agents. []

Relevance: While structurally distinct from 1H-pyrazolo[3,4-b]pyrazin-3-amine, the discovery of 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives as dual A2A/A1 receptor antagonists highlights the potential of exploring related pyrazolo-fused heterocycles for diverse therapeutic applications. [] This finding suggests that subtle variations in the core scaffold can significantly impact biological activity and target selectivity.

5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP)

Compound Description: Synthesized from 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile and 5-amino-3-methyl-1H-pyrazole, HMBPP was studied for its spectral properties, quantum chemical calculations, and thermodynamic parameters. []

Relevance: Though not directly comparable to 1H-pyrazolo[3,4-b]pyrazin-3-amine in terms of structure, the study of HMBPP contributes to a broader understanding of pyrazolopyridine derivatives and their properties. [] Such research can inform the design and development of novel compounds based on related scaffolds, including 1H-pyrazolo[3,4-b]pyrazin-3-amine.

5-Acyl-1H-pyrazolo[3,4-b]pyridines

Compound Description: These compounds were synthesized using an iodine-promoted [1 + 3 + 2] cleavage cyclization reaction involving aryl methyl ketones, 5-aminopyrazoles, and enaminones. [] This transition metal-free approach offers a novel method for constructing 5-Acyl-1H-pyrazolo[3,4-b]pyridines.

Relevance: The synthesis of 5-Acyl-1H-pyrazolo[3,4-b]pyridines highlights the versatility of pyrazolopyridine building blocks and their ability to be incorporated into diverse heterocyclic frameworks. [] Although structurally different from 1H-pyrazolo[3,4-b]pyrazin-3-amine, the reaction methodology employed could potentially be adapted for the synthesis of related compounds.

4-Aryl-1H-pyrazolo[3,4-b]quinolines

Compound Description: These compounds, recognized for their luminescent properties and potential use in electroluminescent devices, can be synthesized via a facile three-component reaction involving an aromatic aldehyde, a 3-substituted 1-phenyl-4,5-dihydro-1H-pyrazol-5-one, and an aromatic amine. []

Relevance: The synthesis and application of 4-Aryl-1H-pyrazolo[3,4-b]quinolines, while structurally distinct from 1H-pyrazolo[3,4-b]pyrazin-3-amine, showcase the potential of pyrazolo-fused heterocycles beyond medicinal chemistry, highlighting their versatility in materials science and optoelectronic applications. []

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine Derivatives

Compound Description: This series of compounds was synthesized from 1-(3-amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone (3), which served as a versatile starting material. [] These derivatives were evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity.

Relevance: Although structurally different from 1H-pyrazolo[3,4-b]pyrazin-3-amine, the synthesis and biological evaluation of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine Derivatives highlight the potential of exploring related pyrazolo-fused heterocycles for antiviral and anticancer applications. [] This research suggests that modifications to the pyrazolopyridine core structure can lead to compounds with diverse biological activities.

1-aryl-1,4-dihydro-3-methyl[1]benzopyrano[2,3-c]pyrazol-4-ones, 1-aryl-4,9-dihydro-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-ones, and 1-aryl-1H-imidazo[4,5-b]quinoxalines

Compound Description: These three classes of tricyclic heteroaromatic compounds were synthesized and evaluated for their A1 and A2a adenosine binding activities. [] The study aimed to define the structure-activity relationships within these novel classes of adenosine receptor ligands.

Relevance: Although structurally distinct from 1H-pyrazolo[3,4-b]pyrazin-3-amine, the study on 1-aryl-1,4-dihydro-3-methyl[1]benzopyrano[2,3-c]pyrazol-4-ones, 1-aryl-4,9-dihydro-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-ones, and 1-aryl-1H-imidazo[4,5-b]quinoxalines explores a range of related heterocyclic systems, providing insights into the potential of modifying core scaffolds for modulating biological activity and receptor affinity. [] This research offers valuable information for designing and developing novel compounds with specific pharmacological profiles.

4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives

Compound Description: This series of compounds was designed and synthesized as potential antibacterial and antioxidant agents. [] The synthesis involved the functionalization of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine with various sulfonamide derivatives.

Relevance: The 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives, while structurally distinct from 1H-pyrazolo[3,4-b]pyrazin-3-amine, highlight the potential of exploring related pyrazolopyridine scaffolds for developing antibacterial and antioxidant agents. [] This research suggests that modifications to the pyrazolopyridine core structure, such as the introduction of a sulfonamide moiety, can lead to compounds with promising biological activities.

3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Compound Description: This class of compounds was developed as potential agents for treating triple-negative breast cancer (TNBC). [] These compounds act as multikinase inhibitors and exhibit potent anti-TNBC activities both in vitro and in vivo.

Relevance: Although structurally distinct from 1H-pyrazolo[3,4-b]pyrazin-3-amine, the discovery of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as potential TNBC treatments highlights the therapeutic potential of exploring related pyrazolo-fused heterocycles. [] The success of these compounds in targeting multiple kinases suggests that similar strategies could be employed to develop novel therapeutics for other challenging diseases.

6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids

Compound Description: Synthesized from 5-amino-3-methyl-1-phenyl-1H-pyrazole, aromatic aldehydes, and pyruvic acid, these compounds were evaluated for their antibacterial activities. []

Relevance: Though structurally different from 1H-pyrazolo[3,4-b]pyrazin-3-amine, the study of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids highlights the potential of pyrazolopyridine derivatives as antibacterial agents. [] Their synthesis and evaluation contribute to the growing body of research on pyrazolo-fused heterocycles and their diverse biological activities.

Oxadiazole Functionalized Pyrazolo[3,4-b]pyridine Derivatives

Compound Description: Synthesized from 6-thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, these compounds were screened for their anticancer activity against various cancer cell lines, including HeLa (cervical cancer), COLO 205 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer). []

Relevance: While structurally distinct from 1H-pyrazolo[3,4-b]pyrazin-3-amine, the development of oxadiazole functionalized pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents demonstrates the versatility of the pyrazolopyridine scaffold and its potential for therapeutic applications. [] Their activity against a range of cancer cell lines suggests that further exploration of this class of compounds could lead to promising drug candidates.

Properties

CAS Number

81411-64-5

Product Name

1h-Pyrazolo[3,4-b]pyrazin-3-amine

IUPAC Name

2H-pyrazolo[3,4-b]pyrazin-3-amine

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

InChI

InChI=1S/C5H5N5/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H3,6,8,9,10)

InChI Key

FPPZCGSFUJKIER-UHFFFAOYSA-N

SMILES

C1=NC2=C(NN=C2N=C1)N

Canonical SMILES

C1=NC2=C(NN=C2N=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.